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Compound Name: N-Butyroyl Phytosphingosine

Cat. No.: B588945 Get Quote

N-Butyroyl Phytosphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Butyroyl
Phytosphingosine, a significant lipid molecule with relevance in skincare, cell biology, and as

a synthetic intermediate. This guide details its chemical structure, physicochemical properties,

biological significance, and key experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties
N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a lipid molecule

characterized by a phytosphingosine backbone N-acylated with a butyryl group (a C4 fatty

acid). This structure imparts specific physicochemical properties that are critical for its function

and application.[1][2]

Chemical Structure and Identifiers
The molecule consists of an 18-carbon aliphatic chain (the phytosphingosine base) featuring

three hydroxyl groups and an amide linkage to a butyryl chain.[1]

Diagram of N-Butyroyl Phytosphingosine Chemical Structure

Caption: Chemical structure of N-Butyroyl Phytosphingosine.
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Physicochemical Data Summary
The quantitative properties of N-Butyroyl Phytosphingosine are summarized in the table

below for easy reference.

Property Value Source(s)

IUPAC Name

N-[(2S,3S,4R)-1,3,4-

trihydroxyoctadecan-2-

yl]butanamide

[3]

CAS Number 409085-57-0 [1][3][4]

Molecular Formula C₂₂H₄₅NO₄ [1][3][4]

Molecular Weight 387.6 g/mol [1][3][4]

Melting Point 79-81 °C [4]

Boiling Point 588.7 ± 50.0 °C (Predicted) [4]

Density 0.990 ± 0.06 g/cm³ (Predicted) [4]

pKa 13.65 ± 0.20 (Predicted) [4]

LogP 4.91690 [4]

Solubility
Chloroform (Slightly), Methanol

(Slightly)
[4]

Storage Temperature -20°C or Refrigerator [1][4]

Biological Significance and Signaling Pathways
While N-Butyroyl Phytosphingosine is often utilized as a synthetic intermediate for

phytosphingosine isomers, its identity as a short-chain ceramide implies significant biological

roles, primarily extrapolated from the functions of its parent molecule, phytosphingosine, and

the broader class of ceramides.[4][5][6]

Role in Skin Barrier Function
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Phytosphingosine, the backbone of this molecule, is a crucial lipid component of the skin's

stratum corneum.[7][8] It plays a vital role in maintaining the integrity of the skin's lipid barrier,

which is essential for retaining moisture and protecting against environmental aggressors like

pollutants and pathogens.[7][8][9]

Studies have shown that phytosphingosine enhances the skin's moisture levels by stimulating

the biosynthesis and subsequent degradation of filaggrin, a key protein in the formation of the

Natural Moisturizing Factor (NMF).[10] Furthermore, phytosphingosine and its derivatives

possess anti-inflammatory and antimicrobial properties, making them beneficial for treating

inflammatory skin conditions such as acne and eczema.[8]

Ceramide-Mediated Apoptosis Signaling
Ceramides, the class of molecules to which N-Butyroyl Phytosphingosine belongs, are well-

established second messengers in cellular signaling, particularly in the induction of apoptosis

(programmed cell death).[3][4] The generation of ceramide can be triggered by various cellular

stresses and cytokine receptor activation.[4]

Once produced, ceramide can activate downstream signaling cascades. Key effectors include:

Protein Phosphatases (PP1 and PP2a): Ceramide activates these phosphatases, which can

dephosphorylate and thereby regulate key proteins in cell signaling pathways that control

proliferation and apoptosis.[1]

Kinase Suppressor of Ras (KSR): This protein kinase can be activated by ceramide, leading

to the triggering of apoptosis through pathways such as the inactivation of the Ras-

Raf1/MEK1 survival pathway.[1]

The culmination of these signaling events is the activation of caspases, the executioner

enzymes of apoptosis.

Diagram of Generalized Ceramide-Mediated Apoptosis Pathway
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Caption: Simplified ceramide signaling pathway in apoptosis.

Experimental Protocols
This section details methodologies for the synthesis of N-Butyroyl Phytosphingosine and for

assessing its potential biological activities.

Synthesis of N-Butyroyl Phytosphingosine
A general and effective method for synthesizing ceramides involves the direct coupling of a

sphingoid base with a fatty acid using a carbodiimide reagent.[10][11]
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Materials:

D-ribo-Phytosphingosine

Butyric acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

Dichloromethane (CH₂Cl₂) or similar aprotic solvent

Silicic acid for column chromatography

Ethyl acetate and benzene (or a less toxic alternative like toluene/heptane) for elution

Procedure:

Dissolve phytosphingosine and 1.1 to 1.5 molar equivalents of butyric acid in

dichloromethane.

Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used) to the solution.

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the

solvent in vacuo.

Purify the crude product by column chromatography on silicic acid. Elute with a gradient of

ethyl acetate in benzene (or an appropriate alternative solvent system) to obtain pure N-
Butyroyl Phytosphingosine.[11]

Expected yields are typically in the range of 60-75%.[10][11]
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Diagram of Synthesis and Purification Workflow
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Caption: Workflow for the synthesis of N-Butyroyl Phytosphingosine.

Keratinocyte Differentiation Assay
This assay assesses the potential of N-Butyroyl Phytosphingosine to induce the

differentiation of skin cells, a key process in maintaining skin barrier health. The "calcium
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switch" model is a standard method.[3]

Materials:

Normal Human Epidermal Keratinocytes (NHEK)

Keratinocyte growth medium (low calcium, e.g., 0.07 mM)

Keratinocyte differentiation medium (high calcium, e.g., 1.8 mM)

N-Butyroyl Phytosphingosine stock solution (in a suitable vehicle like DMSO)

Reagents for Western Blotting (lysis buffer, antibodies for filaggrin and keratin-14, secondary

antibodies, etc.)

Procedure:

Culture NHEK in low calcium growth medium until they reach approximately 80% confluency.

Induce differentiation by switching to a high calcium medium.

Treat the cells with various concentrations of N-Butyroyl Phytosphingosine (and a vehicle

control).

Incubate for a period of 3 to 5 days.

Harvest the cells and lyse them to extract total protein.

Perform Western Blot analysis to determine the expression levels of the late-stage

differentiation marker filaggrin and the early-stage marker keratin-14.

An increase in the filaggrin/keratin-14 ratio in treated cells compared to the control indicates

a pro-differentiation effect.[3]

PPARα Activation Reporter Gene Assay
This assay can determine if N-Butyroyl Phytosphingosine acts as a ligand for Peroxisome

Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in skin barrier

homeostasis.[11]
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Materials:

A commercially available PPARα reporter cell line (e.g., containing a luciferase reporter gene

linked to a PPARα-responsive promoter).

Cell culture medium and assay medium as per the manufacturer's instructions.

N-Butyroyl Phytosphingosine stock solution.

A known PPARα agonist as a positive control (e.g., GW590735).[12]

Luciferase detection reagent.

A plate-reading luminometer.

Procedure:

Dispense the PPARα reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.

[5]

Prepare serial dilutions of N-Butyroyl Phytosphingosine and the positive control in the

assay medium.

Remove the culture medium from the cells and add the treatment media containing the test

compounds.

Incubate for 22-24 hours.[5]

Discard the treatment media and add the luciferase detection reagent to each well.

Quantify the luminescence (in Relative Light Units, RLU) using a luminometer.

An increase in luciferase activity in cells treated with N-Butyroyl Phytosphingosine
compared to the vehicle control indicates agonist activity at the PPARα receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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